

# Onvansertib in Venetoclax-Refractory Hematological Malignancies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Onvansertib |           |
| Cat. No.:            | B609756     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to venetoclax, a BCL-2 inhibitor, presents a significant clinical challenge in the management of hematological malignancies, particularly Acute Myeloid Leukemia (AML). This guide provides a comparative analysis of the efficacy of **onvansertib**, a first-in-class PLK1 inhibitor, in patients who have failed prior venetoclax therapy, alongside alternative therapeutic strategies. The information is compiled from preclinical studies and clinical trial data to aid in research and development efforts.

# Introduction to Onvansertib and Venetoclax Resistance

Venetoclax has transformed the treatment landscape for AML, especially in older patients unfit for intensive chemotherapy. However, resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL, is a common occurrence. **Onvansertib**, a selective inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of mitosis, offers a novel mechanistic approach to overcoming this resistance. By inducing G2-M phase cell cycle arrest and subsequent apoptosis, **onvansertib** targets a pathway distinct from the BCL-2 family of proteins.



## Efficacy of Onvansertib in Venetoclax-Refractory AML

Preclinical data has demonstrated the potential of **onvansertib** in venetoclax-resistant settings. In vitro and in vivo models of venetoclax-resistant AML have shown that **onvansertib**, as a single agent, can inhibit tumor growth.[1] Furthermore, a synergistic effect has been observed when **onvansertib** is combined with venetoclax in these resistant models, suggesting a potential to resensitize cells to BCL-2 inhibition.[1]

Clinical evidence for **onvansertib** in this specific patient population is emerging from the Phase 1b/2 clinical trial (NCT03303339). This multicenter, open-label study is evaluating **onvansertib** in combination with decitabine in patients with relapsed or refractory AML, including a cohort of patients who have previously failed venetoclax-based therapy.[1][2]

Table 1: Clinical Trial Data for **Onvansertib** in Relapsed/Refractory AML

| Clinical Trial              | Treatment Arm               | Patient<br>Population       | Overall<br>Response<br>Rate (ORR)                              | Complete<br>Remission<br>(CR/CRi)                              |
|-----------------------------|-----------------------------|-----------------------------|----------------------------------------------------------------|----------------------------------------------------------------|
| NCT03303339<br>(Phase 1b/2) | Onvansertib +<br>Decitabine | Relapsed/Refract<br>ory AML | Not explicitly reported for the venetoclax-refractory subgroup | 20% (9/45<br>patients) in the<br>overall R/R AML<br>population |

CRi: Complete Remission with incomplete hematologic recovery. Data for the specific venetoclax-refractory subgroup has not been separately published in detail.

### Alternative Therapeutic Strategies for Venetoclax-Refractory AML

Several alternative targeted and combination therapies are being investigated for patients who have failed venetoclax. These approaches often target other known drivers of AML or pathways that are not dependent on BCL-2.



Table 2: Efficacy of Alternative Therapies in Venetoclax-Refractory or Relapsed/Refractory AML

| Therapy                                                | Target                     | Patient<br>Population                                                 | Overall Response Rate (ORR) / Modified Composite Response Rate (mCRc) | Complete<br>Remission<br>(CR/CRc) | Median<br>Overall<br>Survival<br>(OS)           |
|--------------------------------------------------------|----------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------|-------------------------------------------------|
| Gilteritinib +<br>Venetoclax                           | FLT3, BCL-2                | FLT3-mutated<br>R/R AML                                               | 75% (mCRc)                                                            | 18% (CR)                          | 10.0 months                                     |
| Gilteritinib +<br>Venetoclax                           | FLT3, BCL-2                | FLT3-mutated<br>R/R AML with<br>prior<br>venetoclax                   | 60% (mCRc)                                                            | Not specified                     | 6.7 months                                      |
| Enasidenib +<br>Venetoclax                             | IDH2, BCL-2                | IDH2-<br>mutated R/R<br>AML                                           | 62%                                                                   | 50% (CR)                          | Not Reached<br>(at 20.2<br>months<br>follow-up) |
| Ivosidenib +<br>Venetoclax ±<br>Azacitidine            | IDH1, BCL-2                | IDH1-<br>mutated R/R<br>AML                                           | 89%                                                                   | 75% (CRc)                         | 9.7 months                                      |
| Cladribine +<br>Low-Dose<br>Cytarabine +<br>Venetoclax | DNA<br>synthesis,<br>BCL-2 | Heavily pre-<br>treated R/R<br>AML (many<br>with prior<br>venetoclax) | 36.6% (CRc)                                                           | Not specified                     | 56 days<br>(median)                             |

mCRc: Modified Composite Response Rate (CR + CRi + CR with incomplete platelet recovery + Morphologic Leukemia-Free State). R/R: Relapsed/Refractory. CRc: Composite Complete Remission (CR + CRi).



# Experimental Protocols Onvansertib Clinical Trial (NCT03303339)

- Study Design: A Phase 1b/2, multicenter, open-label, dose-escalation and expansion study.
   [3][4][5]
- Patient Population: Adult patients with relapsed or refractory AML, including those who have failed prior venetoclax-containing regimens.[1]
- Treatment Regimen:
  - Onvansertib: Administered orally on days 1 through 5 of a 28-day cycle. Dose escalation
    was performed to determine the recommended Phase 2 dose (RP2D).[3][4]
  - Decitabine: 20 mg/m² administered intravenously on days 1 through 5 of a 28-day cycle.[3]
     [4]
- Primary Endpoints:
  - Phase 1b: To determine the maximum tolerated dose (MTD) and RP2D of onvansertib in combination with decitabine.[3]
  - Phase 2: To evaluate the safety and efficacy (CR/CRi rate) of the combination.
- Key Inclusion Criteria: Confirmed diagnosis of AML, relapsed or refractory to at least one prior therapy.[1]
- Key Exclusion Criteria: Specific exclusion criteria are detailed in the full trial protocol.

### Signaling Pathways and Experimental Workflows Mechanism of Action: Onvansertib vs. Venetoclax

The following diagram illustrates the distinct mechanisms of action of **onvansertib** and venetoclax, providing a rationale for the use of **onvansertib** in venetoclax-resistant disease.





Click to download full resolution via product page

Caption: Mechanisms of **Onvansertib** and Venetoclax.

### Experimental Workflow for a Phase 1b/2 Clinical Trial

The following diagram outlines a typical workflow for a Phase 1b/2 clinical trial, such as the NCT03303339 study for **onvansertib**.





Click to download full resolution via product page

Caption: Phase 1b/2 Clinical Trial Workflow.

#### Conclusion

**Onvansertib** demonstrates a promising preclinical rationale for activity in venetoclax-resistant AML. Early clinical data from the NCT03303339 trial in a broader relapsed/refractory AML population are encouraging, though specific efficacy data in the venetoclax-failure subgroup remains to be fully elucidated. In comparison, alternative strategies targeting specific mutations



such as FLT3, IDH1, and IDH2 in combination with venetoclax have shown high response rates in the relapsed/refractory setting, including in patients with prior venetoclax exposure. The choice of therapy for venetoclax-refractory patients will likely be guided by the patient's mutational profile and prior treatment history. Further data from the **onvansertib** Phase 2 trial are eagerly awaited to clarify its role in this challenging patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. Onvansertib in Combination With Either Low-dose Cytarabine or Decitabine in Adult Patients With Acute Myeloid Leukemia (AML) [clin.larvol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical Trial: NCT03303339 My Cancer Genome [mycancergenome.org]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Onvansertib in Venetoclax-Refractory Hematological Malignancies: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609756#efficacy-of-onvansertib-in-patients-who-failed-prior-venetoclax-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com